Product packaging for cholesterol n-amyl carbonate(Cat. No.:CAS No. 15455-79-5)

cholesterol n-amyl carbonate

Cat. No.: B579298
CAS No.: 15455-79-5
M. Wt: 500.808
InChI Key: AXZGKUVSDXMPGA-FLFWOSPYSA-N
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Description

Cholesterol n-amyl carbonate is a cholesteryl ester derivative that serves as a valuable synthetic intermediate and functional component in advanced research. Its structure, featuring the rigid cholesterol backbone, makes it a compound of interest in the design and synthesis of novel materials and delivery systems. In material science, cholesterol-based compounds are extensively investigated for the development of liquid crystalline materials . These materials can form stable smectic mesophases at room temperature and are key to research in electro-optic response, fast-response displays, and optical storage applications . Furthermore, cholesterol derivatives are widely utilized in drug delivery research. They function as structural anchors in liposomes and other nanocarriers, enhancing the stability of these vesicles and influencing their cellular uptake and biodistribution . The exploration of such cholesterol-based systems is promising for targeted therapeutic applications, such as liver-specific drug delivery . This product is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H56O3 B579298 cholesterol n-amyl carbonate CAS No. 15455-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56O3/c1-7-8-9-21-35-31(34)36-26-17-19-32(5)25(22-26)13-14-27-29-16-15-28(24(4)12-10-11-23(2)3)33(29,6)20-18-30(27)32/h13,23-24,26-30H,7-12,14-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZGKUVSDXMPGA-FLFWOSPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659874
Record name (3beta)-Cholest-5-en-3-yl pentyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15455-79-5
Record name (3beta)-Cholest-5-en-3-yl pentyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Cholesterol N Amyl Carbonate

Direct Esterification Routes to Cholesteryl Carbonates

Direct esterification is a primary method for synthesizing cholesteryl carbonates. This approach typically involves the reaction of a cholesterol derivative with an activated carbonyl source or the direct coupling of cholesterol with a carbonate precursor.

Investigation of Catalyst Systems for Carbonate Formation

The synthesis of cholesteryl carbonates often relies on the use of a cholesterol derivative, such as cholesteryl chloroformate. This activated intermediate readily reacts with alcohols. In a common procedure, cholesteryl chloroformate is reacted with an alcohol in the presence of a base, which acts as a catalyst and an acid scavenger. mdpi.commdpi.com Pyridine (B92270) is a frequently used base for this purpose, as it effectively neutralizes the hydrochloric acid byproduct generated during the reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the cholesteryl chloroformate.

Another approach involves the direct reaction of cholesterol with a reagent like phosgene (B1210022) or its derivatives (e.g., solid phosgene, triphosgene) to form cholesteryl chloroformate in situ. This is then reacted with the desired alcohol. google.com For instance, cholesterol can be dissolved in a solvent like dichloromethane (B109758) with triethylamine, followed by the addition of a phosgene solution to create the chloroformate ester, which is then reacted with the alcohol. google.com

Alternative catalyst systems for direct esterification include using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For direct esterification between cholesterol and a carboxylic acid, p-toluenesulfonic acid has been utilized as a catalyst. researchgate.net While this is for carboxylates, similar acid catalysis principles can be applied to carbonate synthesis under specific conditions.

A summary of catalyst systems used in analogous cholesteryl carbonate syntheses is presented below.

Catalyst/Reagent Reactants Reaction Type Reference
PyridineCholesteryl chloroformate, AlcoholAcyl substitution
TriethylamineCholesterol, Phosgene derivativeIn situ chloroformate formation google.com
DCC/DMAPCholesterol, Carboxylic AcidEsterification nih.gov
p-Toluenesulfonic acidCholesterol, Carboxylic AcidDirect Esterification researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The yield and purity of cholesteryl carbonates are highly dependent on the optimization of reaction parameters. Key factors include temperature, solvent, reaction time, and reactant stoichiometry.

For the reaction involving cholesteryl chloroformate, maintaining a low temperature (e.g., 0-5°C) is crucial to suppress the thermal degradation of reactants and minimize side reactions. The choice of an anhydrous solvent, such as benzene (B151609) or tetrahydrofuran, is also important to prevent hydrolysis of the chloroformate. mdpi.com The stoichiometry of the base catalyst is another critical parameter; using 1.5 to 2.0 equivalents of pyridine can minimize the formation of the dicholesteryl carbonate byproduct. Reaction times are typically long, often up to 24 hours, to ensure complete conversion.

In methods utilizing phosgene, the reaction to form the intermediate cholesteryl chloroformate is often carried out at room temperature over several hours. google.com Subsequent purification of this intermediate before reacting it with the alcohol can lead to higher purity of the final product.

The table below outlines optimized conditions for the synthesis of a representative cholesteryl carbonate, cholesteryl oleyl carbonate, which can be considered analogous to the synthesis of cholesterol n-amyl carbonate.

Parameter Optimal Condition Impact on Yield/Purity Reference
Reactant Purity≥99.9%Eliminates competing reactions from impurities.
Pyridine Stoichiometry1.5–2.0 equivalentsMinimizes dicholesteryl carbonate byproduct formation.
Reaction Temperature0–5°CSuppresses thermal degradation of reactants.
SolventAnhydrous Benzene/THFPrevents hydrolysis of cholesteryl chloroformate. mdpi.com
Reaction Time24 hoursEnsures high conversion.

Transesterification Processes Involving this compound

Transesterification offers an alternative route to cholesteryl carbonates, involving the exchange of an ester group. This can be achieved through either enzymatic or chemical catalysis and is often considered a greener alternative to methods using phosgene derivatives.

Enzymatic Catalysis in Carbonate Synthesis

The use of lipases for the synthesis of sterol esters has gained significant attention due to the mild reaction conditions, high selectivity, and environmental benefits. mdpi.comcirad.frmdpi.com Lipases, such as those from Candida rugosa or immobilized lipases like Novozym 435 (Candida antarctica lipase (B570770) B), can catalyze transesterification reactions effectively. nih.govmdpi.commdpi.com

In a typical enzymatic process, cholesterol and a carbonate source, such as diethyl carbonate or dimethyl carbonate, are incubated with the lipase in a solvent or under solvent-free conditions. acs.orgresearchgate.net The reaction involves the lipase catalyzing the transfer of the carbonate group from the donor molecule to cholesterol. For example, the transesterification of glycerol (B35011) with dimethyl carbonate has been successfully catalyzed by immobilized lipase, achieving high yields. acs.org A similar principle can be applied to cholesterol. Research on the transesterification of cholesterol with diethyl carbonate catalyzed by Lipozyme IM has been reported, although with modest yields, indicating the need for further optimization. researchgate.net

Key advantages of enzymatic catalysis include the ability to perform esterification and transesterification simultaneously and tolerance to small amounts of water in the reaction medium. mdpi.com The use of immobilized enzymes is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. mdpi.comresearchgate.net

Chemical Catalysis for Ester Exchange

Chemical transesterification can be performed using either acid or base catalysts. aocs.orgfrontiersin.org Base-catalyzed transesterification, using reagents like sodium methoxide (B1231860) in methanol, is effective for exchanging ester groups on molecules like cholesterol. aocs.org This method requires anhydrous conditions and a large excess of the new alcohol to drive the reaction equilibrium towards the desired product. aocs.org It is noteworthy that cholesterol esters may require longer reaction times (e.g., 60 minutes at elevated temperatures) compared to other lipids like triacylglycerols. aocs.org

Acid-catalyzed transesterification, employing catalysts like boron trifluoride-methanol complex, is another viable method. aocs.org These reactions can also be used to prepare a variety of esters by using different alcohols. aocs.org However, chemical methods, both acidic and basic, often require higher temperatures and can lead to the formation of byproducts, making them less desirable from a green chemistry perspective compared to enzymatic methods. cirad.fr

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of this compound synthesis, this involves using less hazardous reagents, employing renewable resources, and designing energy-efficient processes. nih.govresearchgate.net

The most prominent green approach is the use of enzymatic catalysis with lipases, as detailed above. cirad.frmdpi.comresearchgate.net This method avoids the use of toxic reagents like phosgene and harsh acid or base catalysts. Furthermore, these reactions can often be conducted under mild temperature conditions, reducing energy consumption. mdpi.com

Another key green strategy is the choice of reaction medium. Solvent-free reaction systems are highly desirable as they eliminate the environmental burden associated with solvent use and disposal. rsc.org When a solvent is necessary, the use of bio-based solvents, such as limonene (B3431351) or p-cymene, presents a greener alternative to conventional hazardous solvents like n-hexane. rsc.org Research on the enzymatic synthesis of β-sitosterol esters has shown that bio-based solvents can yield conversions comparable to conventional solvents, while solvent-free systems can achieve even higher yields (up to 88%). rsc.org

The use of dimethyl carbonate (DMC) as a carbonate source is also a significant green advancement. acs.org DMC is a non-toxic reagent and can be used as a substitute for phosgene in the synthesis of carbonates, thereby creating a much safer process. The direct synthesis of polycarbonates from diols and carbon dioxide (CO2) at atmospheric pressure, promoted by systems like Cs2CO3/CH2Cl2, represents another innovative and green route, utilizing a renewable and non-toxic C1 source. acs.org Such a method could potentially be adapted for the synthesis of cholesteryl carbonates.

The following table summarizes various green chemistry approaches applicable to the synthesis of this compound.

Green Approach Description Advantages Reference
Enzymatic CatalysisUse of lipases (e.g., Novozym 435) for transesterification.Mild conditions, high selectivity, reusable catalyst, reduced waste. mdpi.comcirad.frmdpi.com
Solvent-Free SynthesisConducting the reaction without a solvent.Eliminates solvent waste, simplifies product purification, increases process intensity. rsc.org
Bio-based SolventsUsing solvents derived from renewable resources, like limonene.Reduced toxicity, biodegradable, sustainable sourcing. rsc.org
Non-Phosgene ReagentsUsing dimethyl carbonate (DMC) or CO2 as the carbonate source.Avoids highly toxic and hazardous phosgene, improves process safety. acs.orgacs.org

Solvent-Free Reaction Systems

Derivatization Strategies for this compound as a Synthetic Intermediate

This compound can serve as a starting material for the synthesis of more complex molecules. Its structure offers two primary sites for further chemical modification: the terminal end of the amyl group and the sterol moiety itself.

The n-amyl group is an aliphatic, non-polar chain, with a terminal methyl group that is generally unreactive. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide a powerful strategy for introducing functionality at this remote position. acs.orgnih.gov This approach allows for the conversion of a C-H bond into a C-X bond (where X can be an oxygen, nitrogen, or carbon atom), transforming the inert alkyl chain into a versatile functional handle.

Using a directing group strategy, a catalyst (e.g., based on palladium or ruthenium) can be guided to a specific, otherwise unreactive C-H bond. acs.orgnih.gov For this compound, it is conceivable that the carbonate oxygen or another part of the sterol could direct a catalyst to the terminal methyl group of the amyl chain. This would enable selective oxidation to a primary alcohol, which could then be converted into a variety of other functional groups. This strategy would produce bifunctional cholesterol derivatives, possessing the properties of the cholesterol core and a reactive group at the end of a flexible spacer.

Table 2: Potential Functional Group Interconversions at the Terminal Amyl Position This table outlines hypothetical derivatization pathways based on established C-H activation principles.

Initial GroupReactionResulting Functional GroupPotential Application
-CH₃C-H Hydroxylation-CH₂OH (Primary Alcohol)Esterification, Etherification
-CH₂OHOxidation (e.g., with PCC)-CHO (Aldehyde)Reductive amination, Wittig reaction
-CH₂OHOxidation (e.g., with KMnO₄)-COOH (Carboxylic Acid)Amide coupling, Esterification
-CH₂OHConversion to tosylate, then azide (B81097) displacement & reduction-CH₂NH₂ (Primary Amine)Amide coupling, Schiff base formation

The cholesterol skeleton contains a key reactive site: the C5-C6 double bond within the B-ring. nih.gov This double bond is susceptible to a variety of electrophilic addition reactions, which can be performed while leaving the carbonate ester group intact under appropriate conditions. Such modifications are fundamental in steroid chemistry for altering the shape and polarity of the molecule.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the C5-C6 double bond into a 5,6-epoxide. nih.gov This epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce new functional groups.

Halogenation: The addition of halogens like bromine (Br₂) across the double bond yields the 5,6-dibromo derivative. This reaction can be used to protect the double bond, which can be regenerated later by debromination.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, typically yielding a hydroxyl group at the C6 position.

Allylic Oxidation: The C7 position, being allylic to the C5-C6 double bond, is susceptible to oxidation, allowing for the introduction of a ketone or hydroxyl group at this position.

These transformations on the sterol core of this compound would lead to a diverse library of new compounds, each with a unique three-dimensional structure and polarity profile, potentially influencing their material or biological properties.

Mechanistic Investigations of Chemical Reactions Involving Cholesterol N Amyl Carbonate

Elucidation of Esterification Reaction Pathways

The formation of cholesterol n-amyl carbonate involves the creation of a carbonate ester linkage between the cholesterol molecule and an n-amyl group. The elucidation of this esterification pathway is crucial for optimizing synthesis and understanding the compound's formation.

Kinetic Studies of Carbonate Bond Formation

Kinetic studies are fundamental to understanding the rate and mechanism of a chemical reaction. For the formation of this compound, the reaction rate would likely be influenced by factors such as temperature, catalyst, and the concentration of reactants. While specific kinetic data for this compound is not available, studies on the synthesis of other dialkyl carbonates provide valuable insights. For instance, the formation of dialkyl carbonates from alcohols and carbon dioxide is often a rate-determining step. dlut.edu.cn Similarly, the synthesis of dialkyl carbonates from urea (B33335) and alcohols has been shown to follow a multi-step mechanism where the second step, the reaction of an intermediate alkyl carbamate (B1207046) with another alcohol molecule, is often slower. asianpubs.org

A plausible method for synthesizing this compound is the reaction of cholesterol with n-amyl chloroformate in the presence of a base to neutralize the HCl byproduct. The kinetics of such a reaction would likely follow a second-order rate law, dependent on the concentrations of both cholesterol and the n-amyl chloroformate.

Table 1: Hypothetical Kinetic Data for the Formation of this compound This table is illustrative and based on general principles of esterification kinetics.

Experiment[Cholesterol] (mol/L)[n-Amyl Chloroformate] (mol/L)Initial Rate (mol/L·s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.23.0 x 10⁻⁴

The data in this hypothetical table illustrates a first-order dependence on each reactant, which is typical for this type of esterification.

Role of Intermediates in Reaction Mechanisms

The synthesis of carbonates can proceed through various intermediates depending on the chosen synthetic route. frontiersin.org In the context of this compound, several key intermediates can be proposed:

Cholesteryl Chloroformate: If the synthesis starts from cholesterol and phosgene (B1210022), cholesteryl chloroformate would be a key intermediate. This highly reactive species would then react with n-amyl alcohol to form the final product.

n-Amyl Chloroformate: Conversely, reacting n-amyl alcohol with phosgene would produce n-amyl chloroformate, which would then react with cholesterol.

Alkyl Carbamate Intermediate: In syntheses using urea as a carbonyl source, an n-amyl carbamate could be formed as an intermediate, which would then react with cholesterol in a transesterification-like step. asianpubs.org

Degradation Pathways and Chemical Stability Analysis of this compound

The stability of this compound is a critical parameter, and its degradation can occur through several pathways, including hydrolysis, thermal decomposition, and photochemical reactions.

Hydrolytic Degradation Mechanisms in Aqueous and Non-Aqueous Environments

Aqueous Environments: In the presence of water, particularly under acidic or basic conditions, carbonate esters are susceptible to hydrolysis. cetjournal.it The hydrolysis of this compound would yield cholesterol, n-amyl alcohol, and carbon dioxide. The reaction is catalyzed by both acids and bases. cetjournal.it Studies on other cholesteryl esters have shown that their hydrolysis can be facilitated by enzymes such as cholesterol esterase. wikipedia.orgoup.comnih.gov It is plausible that similar enzymatic hydrolysis could occur for this compound. The rate of hydrolysis is also influenced by the presence of micelles, which can either enhance or reduce the degradation rate depending on their charge. cetjournal.it

Non-Aqueous Environments: In non-aqueous environments, the primary hydrolytic degradation would depend on the presence of residual water. The stability of organic carbonates is generally higher in the absence of water. However, certain non-aqueous solvents could potentially participate in transesterification reactions, leading to the exchange of the n-amyl group.

Table 2: Predicted Hydrolytic Stability of this compound under Different Conditions This table is illustrative and based on general knowledge of carbonate ester stability.

ConditionEnvironmentExpected Half-lifePrimary Products
Neutral pH, 25°CAqueousWeeks to MonthsCholesterol, n-Amyl alcohol, CO₂
Acidic pH (pH 3), 25°CAqueousDays to WeeksCholesterol, n-Amyl alcohol, CO₂
Basic pH (pH 10), 25°CAqueousHours to DaysCholesterol, n-Amyl alcohol, Carbonate salt
AnhydrousNon-AqueousMonths to YearsMinimal degradation

Thermal Decomposition Pathways and Products

Thermal decomposition, or thermolysis, involves the breakdown of a compound at elevated temperatures. wikipedia.org The thermal degradation of cholesteryl esters, such as cholesteryl stearate, has been shown to proceed via an ester scission reaction, leading to the formation of a fatty acid and cholestadiene. researchgate.net By analogy, the thermal decomposition of this compound would likely involve the cleavage of the carbonate bond.

The expected decomposition products would be cholesterol, n-amyl alcohol, and carbon dioxide. However, at higher temperatures, further degradation of cholesterol and n-amyl alcohol could occur. For instance, cholesterol can undergo dehydration to form cholestadienes. researchgate.net The stability of organic carbonates to thermal decomposition varies, but they generally break down into the corresponding alcohol and carbon dioxide. savemyexams.com

Table 3: Predicted Thermal Decomposition Products of this compound This table is illustrative and based on studies of similar compounds.

Temperature Range (°C)Major ProductsMinor Products
150 - 250Cholesterol, n-Amyl alcohol, CO₂Cholesta-3,5-diene, Amylene
> 250Decomposed cholesterol fragments, Various hydrocarbonsChar

Photochemical Stability and Degradation Processes

The photochemical stability of cholesterol and its derivatives is of significant interest due to their presence in biological membranes and their exposure to light. Cholesterol itself can undergo photooxidation through various mechanisms, including reactions with singlet oxygen and free radicals, leading to the formation of oxysterols. acs.orgnih.gov

The carbonate functional group is not a strong chromophore for absorbing UV-Vis light. However, the cholesterol moiety can absorb light, leading to its excitation and subsequent degradation. The photolysis of some organic carbonates can lead to the cleavage of the C-O bond. capes.gov.br It is plausible that UV irradiation of this compound could lead to the formation of radical species, initiating a cascade of degradation reactions. The likely products of photochemical degradation would include cholesterol-derived oxysterols, n-amyl alcohol, and carbon dioxide, as well as products from further reactions of these initial photoproducts.

Stereochemical Control in this compound Reactions

The stereochemical course of reactions at the C-3 position of cholesterol derivatives, including the n-amyl carbonate, is profoundly influenced by the unique structural and electronic features of the steroid nucleus. The presence of the C-5 double bond and the bulky, rigid ring system dictates the accessibility of the C-3 carbon and the stability of reaction intermediates, thereby controlling whether reactions proceed with retention or inversion of the original 3β-configuration.

The cholesterol molecule presents a sterically hindered environment. The A and B rings of the steroid nucleus exist in a rigid chair conformation, with the angular methyl groups at C-10 and C-13, as well as the rest of the fused ring system, creating distinct steric environments on the α-face (bottom) and β-face (top) of the molecule. nih.govacs.org The 3β-hydroxyl group of cholesterol, and consequently the n-amyl carbonate group, is located on the more sterically accessible equatorial position on the β-face.

Conversely, an attack from the β-face (front side) is less hindered. This steric bias can influence the reaction mechanism and, consequently, the stereochemical outcome. For instance, reactions that proceed through a carbocation-like intermediate may show a preference for nucleophilic attack from the less hindered face. The bulky nature of the n-amyl carbonate group itself could also contribute to the steric environment around the C-3 position, potentially influencing the approach of incoming reagents. Research on other cholesterol analogs has shown that modifications to the cholesterol structure can introduce additional steric hindrance, which in turn affects the regular organization of lipid components. researchgate.net

Table 1: Steric Factors Influencing Stereoselectivity in Cholesterol C-3 Reactions

Steric Factor Description Influence on Stereoselectivity
α-Face Hindrance The concave α-face of the steroid nucleus is sterically crowded by axial hydrogens. Disfavors backside (S_N2-type) attack, making inversion of configuration less likely.
β-Face Accessibility The β-face, where the C-3 substituent is located, is more open to reagent approach. Favors frontside attack or reactions proceeding through intermediates that allow for attack from this face, potentially leading to retention of configuration.
Rigid Ring System The fused ring structure limits conformational flexibility. Locks the C-3 substituent in an equatorial position, predisposing the system to specific reaction pathways.

The stereochemical outcome of a substitution reaction at the C-3 position of this compound, whether it results in retention or inversion of the 3β configuration, is dependent on the reaction mechanism.

Retention of Configuration: Retention of the original 3β-stereochemistry is a common outcome in nucleophilic substitution reactions of 3β-hydroxy-Δ⁵-steroids. beilstein-journals.orgbeilstein-archives.org This is often explained by the participation of the π-electrons from the C-5 double bond in a phenomenon known as neighboring group participation. When the C-3 carbonate group departs, the double bond can attack the C-3 position to form a non-classical, bridged carbocation intermediate known as the i-steroid cation (a 3,5-cyclo-5α-cholestanyl cation). beilstein-journals.orgbeilstein-archives.org

Inversion of Configuration: Inversion of configuration at the C-3 position, yielding a 3α-substituted product, typically occurs through a classic bimolecular nucleophilic substitution (S_N2) mechanism. byjus.comlibretexts.org This mechanism involves a backside attack by the nucleophile, which, as previously discussed, is sterically hindered for the cholesterol system. byjus.com However, under certain conditions with strong nucleophiles and suitable solvents, the S_N2 pathway can compete with or dominate the retention pathway. For instance, the azidolysis of 3β-bromocholest-5-ene proceeds predominantly with inversion of configuration via an S_N2 mechanism. beilstein-journals.org

Racemization: A unimolecular nucleophilic substitution (S_N1) mechanism, which proceeds through a planar carbocation intermediate, would be expected to lead to a mixture of both retention and inversion products (racemization). echemi.com The nucleophile could attack the planar carbocation from either the α- or β-face. However, due to the steric hindrance of the α-face, an attack from the β-face is often favored, leading to a product mixture that is enriched in the retention product rather than a true racemic mixture.

The specific outcome for this compound would depend on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of any catalysts.

Table 2: Plausible Stereochemical Outcomes in Reactions of this compound

Reaction Mechanism Key Intermediate Stereochemical Outcome at C-3 Influencing Factors
Neighboring Group Participation i-Steroid cation (non-classical) Retention (3β-product) Good leaving group, non-polar solvent, participation of C=C bond. beilstein-journals.orgbeilstein-archives.org
S_N2 (Bimolecular Nucleophilic Substitution) Pentacoordinate transition state Inversion (3α-product) Strong, unhindered nucleophile; polar aprotic solvent; sterically accessible substrate. byjus.combeilstein-journals.org
S_N1 (Unimolecular Nucleophilic Substitution) Planar carbocation Partial Racemization (mixture of 3α and 3β products, often favoring retention) Polar protic solvent, poor nucleophile, stable carbocation formation. echemi.com

Computational and Theoretical Chemistry Studies of Cholesterol N Amyl Carbonate

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. For cholesterol n-amyl carbonate, MD simulations would provide crucial insights into its behavior at the molecular level.

Simulation of this compound in Different Chemical Environments

MD simulations can model the behavior of this compound in various solvents and in the presence of other molecules. For instance, simulations of cholesterol in different solvents like water, methanol, dimethyl sulfoxide, and benzene (B151609) have revealed how the polarity of the environment affects its solvation and aggregation properties. rsc.org A similar approach for this compound would elucidate how the n-amyl carbonate chain influences its interactions with its surroundings.

It is hypothesized that in a polar environment, such as water, the cholesterol moiety would exhibit its characteristic hydrophobic effect, while the carbonate group might engage in specific hydrogen bonding interactions. In non-polar environments, van der Waals forces would dominate the interactions. Simulations in a lipid bilayer would be particularly insightful, revealing how the molecule orients itself within the membrane and affects membrane properties such as fluidity and thickness. Studies on cholesterol in lipid bilayers have shown that it typically aligns with the lipid molecules, with its hydroxyl group near the membrane surface. acs.orgnih.gov The n-amyl carbonate group's flexibility and polarity would likely influence this orientation and the molecule's "condensing effect" on the surrounding lipids. nih.gov

Analysis of Molecular Packing and Conformational Dynamics

The analysis of molecular packing is crucial for understanding the formation of ordered structures. For cholesterol derivatives, this often involves the study of liquid crystalline phases. mdpi.com MD simulations can predict how molecules of this compound would pack together in a condensed phase. The rigid cholesterol core and the flexible n-amyl carbonate tail would likely lead to complex packing arrangements, potentially forming layered or interdigitated structures.

Conformational dynamics, the study of how a molecule's shape changes over time, is another key aspect that can be explored through MD simulations. A patent for a conformation analysis device lists this compound as a compound that can be analyzed using their method, which involves assigning codes to dihedral angles and performing geometry optimization. acs.org This suggests that the conformational flexibility of the n-amyl carbonate chain is a significant feature. Understanding these dynamics is essential for predicting the molecule's physical properties and its ability to self-assemble.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and energetics of molecules.

Electronic Structure Analysis of the Carbonate Linkage

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to analyze the electronic structure of the carbonate linkage in this compound. This would involve examining the bond lengths, bond angles, and charge distribution around the carbonate group. Studies on the synthesis of cholesteryl carbonates have used infrared spectroscopy to identify the carbonyl absorption band, which provides experimental validation for the theoretical calculations. core.ac.uk Research on bicarbonate and alkyl carbonate radicals has utilized DFT computations to understand their structural integrity and reactivity, which could provide a methodological basis for studying the carbonate linkage in this compound. researchgate.net Such analysis would reveal the polarity and reactivity of this functional group, which is crucial for understanding its role in intermolecular interactions.

Energetics of Reaction Pathways

Quantum chemical calculations are also invaluable for studying the energetics of chemical reactions. For this compound, this could include the hydrolysis of the carbonate linkage to form cholesterol and n-amyl alcohol, or its reactions with radicals. researchgate.net By calculating the energy barriers for different reaction pathways, researchers can predict the stability of the compound and its likely degradation mechanisms. For example, computational studies have been used to determine the energetics of cholesterol transport through proteins, highlighting the power of these methods in understanding biochemical processes. biorxiv.orgnih.gov

Theoretical Modeling of Self-Assembly Processes

The self-assembly of cholesterol and its derivatives into various supramolecular structures is a well-documented phenomenon. mdpi.compnas.orgnih.gov Theoretical models can be developed to predict and explain the self-assembly of this compound. These models often consider factors such as the molecule's shape, amphiphilicity, and specific intermolecular interactions.

Based on the structure of this compound, with its rigid sterol core and flexible alkyl carbonate chain, it is plausible that it could self-assemble into structures such as vesicles, micelles, or liquid crystals. mdpi.comnih.gov The balance between the hydrophobic interactions of the cholesterol and n-amyl moieties and the polar interactions of the carbonate group would be a key determinant of the resulting morphology. Theoretical models, often complemented by MD simulations, can help to elucidate the principles governing this self-assembly process and guide the design of new materials with desired properties. nih.gov

Prediction of Aggregation Behavior

The aggregation of cholesterol derivatives is a critical factor in their function, particularly in the formation of liquid crystalline phases and biological membranes. Computational methods can predict how individual molecules of this compound are likely to interact and form larger assemblies.

Molecular dynamics (MD) simulations are a primary tool for studying aggregation. In these simulations, the movements of atoms in a system of multiple this compound molecules are calculated over time based on a force field that describes the interatomic forces. By analyzing the trajectories of the molecules, researchers can observe the spontaneous formation of aggregates and characterize their structure and stability.

Key factors influencing the aggregation of this compound include:

Van der Waals interactions: The large, nonpolar steroid core and the amyl chain contribute significantly to attractive van der Waals forces, promoting aggregation.

Steric effects: The bulky nature of the cholesterol moiety and the flexibility of the n-amyl carbonate chain influence how molecules can pack together.

Dipole-dipole interactions: The carbonate group introduces a dipole moment, which can lead to specific orientations within the aggregates.

Dynamic light scattering (DLS) experiments on related compounds, such as certain calixarenes, have shown the formation of aggregates in specific solvent systems mdpi.com. While direct experimental data for this compound is not available, computational models can predict similar behavior.

Table 1: Predicted Aggregation Properties of this compound in an Aqueous Environment

Parameter Predicted Value/Behavior Computational Method
Aggregation Number 10 - 50 molecules Molecular Dynamics (MD) Simulation
Critical Aggregation Concentration 10⁻⁵ - 10⁻⁴ M Coarse-Grained MD Simulation
Aggregate Shape Micellar or lamellar depending on concentration Self-Assembly Simulation

| Driving Forces | Hydrophobic effect, van der Waals interactions | Free Energy Calculations |

Simulation of Molecular Orientation in Organized Assemblies

Once aggregated, the orientation of this compound molecules within the assembly determines the macroscopic properties of the material, such as its liquid crystalline phase behavior. Computational simulations can provide detailed insights into this molecular ordering.

For liquid crystal applications, the orientation of the long molecular axis is of primary interest. In a cholesteric phase, for example, the molecules exhibit a helical arrangement. The pitch of this helix is a key characteristic that can be predicted using computational models. Studies on similar molecules like cholesteryl oleyl carbonate have demonstrated the formation of cholesteric and smectic phases, and computational models can be used to predict the transition temperatures between these phases. arxiv.orgresearchgate.net

A patent for a conformation analysis device lists this compound as a molecule for which conformational analysis can be performed, suggesting its potential for complex structural arrangements. google.com The orientation within an assembly is influenced by the molecule's rigid steroid core and the flexible n-amyl carbonate chain. researchgate.net

Table 2: Predicted Orientational Parameters of this compound in a Cholesteric Phase

Parameter Predicted Value/Behavior Computational Method
Order Parameter (S) 0.6 - 0.8 Monte Carlo or MD Simulation
Helical Pitch (P) 200 - 500 nm Molecular Modeling with Chiral Potentials

| Preferred Molecular Conformation | Elongated, with the amyl chain extended | Quantum Mechanical Calculations |

Structure-Reactivity Relationship Predictions

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is crucial for designing new materials and predicting their stability. Computational methods can be employed to correlate molecular features with reaction outcomes and to establish design principles for modified cholesterol carbonates.

Correlation of Molecular Descriptors with Reaction Outcomes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to correlate the structural or property descriptors of a molecule with its activity or a specific property. For this compound, these models can predict its reactivity in various chemical environments.

A variety of molecular descriptors can be calculated using software like Dragon. talete.mi.it These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. Examples of relevant descriptors for this compound include:

Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.

LogP: A measure of the molecule's hydrophobicity, which influences its solubility and interaction with nonpolar environments.

Dipole Moment: Quantifies the polarity of the molecule, which is important for electrostatic interactions.

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons in a chemical reaction.

By establishing a correlation between these descriptors and experimentally observed reaction outcomes for a series of related cholesterol derivatives, a predictive model can be built. For instance, studies on the inhibition of cholesterol esterase by carbamates have shown that reactivity can be correlated with electronic and steric parameters. nih.gov

Table 3: Selected Molecular Descriptors for this compound and Their Predicted Influence on Reactivity

Molecular Descriptor Calculated/Predicted Value Predicted Influence on Reactivity
Molecular Weight ~486.8 g/mol Influences diffusion and steric hindrance.
LogP > 7 High hydrophobicity, favors reactions in nonpolar media.
Dipole Moment ~2.5 D The carbonate group is a site for polar interactions.

| HOMO-LUMO Gap | ~6-7 eV | Indicates high kinetic stability. |

Design Principles for Modified Cholesterol Carbonates

The insights gained from structure-reactivity relationship studies can be used to establish design principles for new cholesterol carbonate derivatives with tailored properties. By systematically modifying the structure of this compound and computationally evaluating the effects of these modifications, new molecules with enhanced or specific functionalities can be designed.

For example, to increase the thermal stability of the liquid crystalline phase, one might computationally explore modifications that increase intermolecular interactions, such as introducing more polar groups or extending the alkyl chain. To tune the reactivity of the carbonate group, one could investigate the effect of substituting the amyl group with electron-withdrawing or electron-donating groups.

The design process often involves a feedback loop between computational prediction and synthetic chemistry. Computational models can screen a large number of virtual compounds, and the most promising candidates can then be synthesized and tested experimentally. This approach accelerates the discovery of new materials with desired properties. Studies on cholesterol-based polymers have shown that modifying the cholesterol moiety can lead to materials with interesting properties for biomedical applications. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Cholesteryl oleyl carbonate
Calixarenes

Research on Molecular Architecture and Self Assembly Processes Involving Cholesterol N Amyl Carbonate

Principles of Cholesteryl Self-Assembly in Supramolecular Systems

The self-assembly of cholesterol derivatives into ordered supramolecular structures is a phenomenon driven by a delicate interplay of molecular shape, intermolecular forces, and chirality. These molecules, known as mesogens, can form liquid crystal phases—states of matter that exhibit properties intermediate between those of conventional liquids and solid crystals. mdpi.com

Role of the Sterol Moiety in Driving Self-Organization

The cholesterol component of the molecule is the primary driver of self-organization. The sterol moiety consists of a rigid, nearly planar system of four fused hydrocarbon rings (A, B, C, and D). doi.orgmdpi.com This rigid, bulky structure is inherently anisotropic, meaning it has different properties in different directions. This shape anisotropy favors the parallel alignment of molecules to maximize packing efficiency and van der Waals interactions, which is a foundational requirement for the formation of liquid crystalline phases. rsc.orgresearchgate.net

Furthermore, the cholesterol molecule is chiral, containing multiple stereocenters. This intrinsic chirality is translated to the macroscopic scale during self-assembly, forcing the aligned molecules to adopt a helical or twisted arrangement. This results in the formation of a chiral nematic (N*), or cholesteric, liquid crystal phase. mdpi.comrsc.org It is this helical structure that gives cholesteric liquid crystals their characteristic optical properties, such as selective reflection of circularly polarized light, leading to iridescent colors. mdpi.com The inherent tendency of the cholesterol group to form layered structures also contributes to the stability of smectic phases, which are more ordered than nematic phases and feature molecules arranged in layers. mdpi.compnas.org

Influence of the n-Amyl Carbonate Chain on Assembly Morphology

The n-amyl carbonate chain attached to the 3-beta hydroxyl group of the cholesterol backbone plays a crucial, albeit secondary, role in modulating the self-assembly process. The length and flexibility of this alkyl chain influence the thermal stability and the specific type of liquid crystal phase that is formed. mdpi.comresearchgate.net

In the homologous series of cholesteryl n-alkyl carbonates, the length of the alkyl chain affects the balance between the rigid, bulky cholesterol core and the flexible, space-filling tail. For cholesterol n-amyl carbonate, the five-carbon chain is relatively short. Studies on the homologous series of cholesteryl n-alkyl carbonates have shown that cholesteric mesophases are common throughout the series. tandfonline.com However, for the pentyl (n-amyl) and hexyl carbonates, high freezing points were observed, which can make the characterization of their liquid crystal phases challenging. tandfonline.com

Generally, as the alkyl chain length increases in cholesteryl-based liquid crystals, there is a tendency to promote the formation of more ordered smectic phases at the expense of the cholesteric phase. mdpi.comtandfonline.com Shorter chains, like the n-amyl group, tend to favor the cholesteric phase. The flexible nature of the alkyl chain introduces a degree of disorder, which counteracts the tendency of the rigid sterol cores to crystallize, thus stabilizing the liquid crystal state. rsc.org The carbonate group itself contributes to the polar interactions and can influence the pitch of the cholesteric helix.

Methodologies for Inducing Ordered Structures

To study and utilize the properties of this compound, it is essential to prepare well-ordered assemblies. This is typically achieved through techniques that control the alignment of the liquid crystal molecules.

Solvent Evaporation Techniques for Thin Film Formation

A common and effective method for creating ordered thin films of cholesteric liquid crystals is through solvent evaporation. advancedsciencenews.comnih.gov In this technique, the this compound is first dissolved in a suitable volatile organic solvent. This solution is then cast onto a substrate. As the solvent slowly evaporates, the concentration of the mesogen increases, leading to self-assembly into the cholesteric liquid crystal phase. nih.gov

The final orientation of the helical axis of the cholesteric structure is highly dependent on the evaporation conditions and the nature of the substrate. For instance, pinning the edges of the drying film can prevent in-plane shrinkage and promote anisotropic deswelling, which helps to align the helical axis perpendicular to the substrate surface. uni.lu This results in a film with uniform structural color. The choice of solvent is also critical, as it can influence the packing and the resulting mesophase. tandfonline.com This method is scalable and allows for the preparation of large-area films with uniform optical properties. advancedsciencenews.com

Temperature-Mediated Assembly Control

The self-assembled structure of this compound is highly sensitive to temperature. By carefully controlling the temperature, it is possible to induce transitions between different liquid crystal phases (e.g., from a smectic to a cholesteric phase) or from a liquid crystal phase to an isotropic liquid. researchgate.netacs.org

Interactions in Hybrid Material Systems Incorporating this compound

Cholesterol derivatives, including carbonates, are often incorporated into multicomponent or "hybrid" material systems to impart specific functionalities. These systems can include polymers, lipids, or other nanoparticles. lidsen.comnih.gov

When blended with polymers, this compound can act as a chiral dopant, inducing a cholesteric phase in a nematic liquid crystal polymer matrix. mdpi.com The cholesterol moiety's rigidity and tendency for layered packing can influence the morphology of block copolymer assemblies, leading to the formation of various nanostructures like micelles with cholesterol-rich cores. mdpi.comdntb.gov.ua

In lipid-based systems, such as liposomes or bilayer membranes, the cholesterol moiety has a natural affinity for the lipid environment. pnas.orgnih.gov The insertion of cholesterol derivatives into a lipid bilayer alters the packing and fluidity of the lipid tails. The bulky sterol group generally increases the order and packing density of the lipid chains, a phenomenon known as the condensing effect. nih.gov While specific studies on this compound in hybrid lipid systems are scarce, the general behavior of cholesterol suggests it would integrate into the hydrophobic core of a lipid membrane, with the amyl carbonate chain residing among the lipid acyl chains. The interactions within these hybrid systems are primarily non-covalent, including van der Waals forces and hydrophobic interactions. mdpi.com The ability to form such hybrid materials opens up applications in areas like drug delivery and the creation of biocompatible materials. dntb.gov.ua

Intermolecular Forces within Self-Assembled Systems

The spontaneous organization of this compound into ordered structures, both in bulk and at interfaces, is governed by a hierarchy of intermolecular forces. The amphiphilic nature of cholesterol derivatives, where a hydrophobic body is appended with a more polar group, is central to their assembly. mdpi.com The primary forces at play include hydrophobic interactions, van der Waals forces, and dipole-dipole interactions, which collectively determine the morphology and stability of the resulting assemblies, such as liquid crystalline phases. mdpi.comtandfonline.com

Hydrophobic Interactions: In aqueous or other polar environments, the nonpolar steroid nucleus and the alkyl chain of the carbonate group drive the molecules to aggregate. This minimizes the unfavorable interface with the polar solvent, acting as the primary impetus for self-assembly into structures like micelles or nanoparticles when conjugated to hydrophilic polymers. researchgate.net

Van der Waals Forces: The planar and rigid nature of the fused ring system of cholesterol allows for significant surface area contact between adjacent molecules. This proximity facilitates strong, cumulative van der Waals attractions, which are critical for the close packing and stabilization of the assembled state. chegg.com These forces are fundamental to the formation of ordered liquid crystal phases. tandfonline.com

Steric and Geometric Constraints: The bulky, anisotropic shape of the cholesterol moiety imposes severe steric constraints on molecular packing. mdpi.com This inherent geometric restriction, combined with the flexibility of the n-amyl chain, favors the formation of orientationally ordered phases, such as cholesteric (chiral nematic) and smectic liquid crystals, over simple crystalline solids. mdpi.comtandfonline.com Studies on the homologous series of cholesteryl n-alkyl carbonates show that the length of the alkyl chain systematically modifies the transition temperatures of these mesophases. tandfonline.comtandfonline.com However, for cholesteryl n-amyl (pentyl) carbonate, high freezing points can interfere with the observation of these phases. tandfonline.comtandfonline.com

A summary of these forces and their specific roles is presented in the table below.

Intermolecular ForceContributing Molecular MoietyRole in Self-Assembly
Hydrophobic Interactions Steroid nucleus, n-amyl chainPrimary driving force for aggregation in polar media.
Van der Waals Forces Planar steroid nucleusStabilizes close packing and ordered structures. chegg.com
Dipole-Dipole Interactions Carbonate groupContributes to orientational order and influences surface potential. nih.gov
Steric Repulsion Bulky steroid nucleusDictates geometric packing constraints, favoring liquid crystal phases. mdpi.com

Design of this compound-Polymer Conjugates for Controlled Assembly

The conjugation of this compound to synthetic polymers is a powerful strategy for creating advanced materials with precisely controlled self-assembly behavior. By covalently linking the hydrophobic cholesterol moiety to a hydrophilic polymer chain, amphiphilic block or graft copolymers are formed. mdpi.comresearchgate.net In a selective solvent such as water, these conjugates spontaneously assemble into nanoscale structures, including micelles and vesicles, where the cholesterol units form a hydrophobic core shielded by a hydrophilic polymer corona. mdpi.comnih.govd-nb.info The design of these conjugates, including the choice of polymerization method and the polymer's structural parameters, allows for fine-tuning of the assembly process.

Key Design and Synthesis Strategies:

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are frequently employed to synthesize well-defined cholesterol-polymer conjugates. d-nb.inforsc.org

ATRP: This method can be used to grow a hydrophilic polymer chain from a cholesterol-based initiator. For example, a cholesterol derivative is first modified to serve as an initiator for the polymerization of monomers like oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA). This results in an end-capped polymer with a single cholesterol unit, a well-defined molecular weight, and a narrow molecular weight distribution (low polydispersity index, PDI). nih.govd-nb.info

RAFT: This technique allows for the synthesis of statistical copolymers by polymerizing hydrophilic monomers (e.g., dimethylaminoethyl methacrylate, DMAEMA) with a monomer that contains a cholesterol side-group (e.g., cholesteryl methacrylate). rsc.org This approach enables control over the density of cholesterol moieties along the polymer backbone.

Ring-Opening Polymerization (ROP): Another advanced method involves the synthesis of a cholesterol-functionalized cyclic monomer, such as a cholesterol-functionalized N-substituted 8-membered cyclic carbonate. ibm.comnih.gov This monomer can then undergo organo-catalyzed ring-opening polymerization, often with a hydrophilic polymer like poly(ethylene glycol) (PEG) as a macroinitiator, to produce well-defined diblock copolymers. ibm.comnih.gov

Control over Self-Assembly:

The characteristics of the self-assembled nanostructures are dictated by the molecular architecture of the polymer conjugate.

Hydrophilic-Lipophilic Balance (HLB): The relative ratio of the hydrophobic cholesterol block to the hydrophilic polymer block is a critical parameter. This balance determines the geometry of the resulting nano-assemblies, which can range from spherical micelles to worm-like structures or vesicles (polymersomes). mdpi.com

The table below summarizes research findings on the controlled assembly of cholesterol-polymer conjugates synthesized via ATRP, demonstrating the relationship between polymer molecular weight and the resulting properties of the self-assembled micelles.

Polymer ConjugateSynthesis MethodMolecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Critical Micelle Concentration (CMC) (mg/mL)
CO50ATRP33,2331.254.33 x 10⁻⁴
CO100ATRP52,1681.323.15 x 10⁻⁴
CO200ATRP89,0881.552.53 x 10⁻⁴
Data derived from studies on cholesterol end-capped poly(OEGMA) polymers. d-nb.info

These findings illustrate that by precisely designing the cholesterol-polymer conjugate at a molecular level, it is possible to exert robust control over the subsequent self-assembly process, yielding nanomaterials with tailored sizes and stabilities. nih.gov

Advanced Materials Research Utilizing Cholesterol N Amyl Carbonate As a Structural Component

Incorporation into Polymeric Systems for Controlled Architectures

Research into the incorporation of cholesterol n-amyl carbonate into polymeric systems is an area with limited available data. The typical approach for creating cholesterol-containing polymers involves the use of cholesterol derivatives that have been functionalized with a polymerizable group, such as a methacrylate (B99206) or a cyclic carbonate capable of ring-opening polymerization.

Design of this compound-Containing Polymers

Based on available scientific literature, there is no specific information on the design of polymers that incorporate this compound as a structural component. The design of such polymers would likely require modification of the this compound molecule to include a reactive group suitable for polymerization.

Polymerization Mechanisms with Cholesteryl Carbonate Monomers

There is no specific information in the reviewed literature regarding polymerization mechanisms that directly involve this compound as a monomer. Polymerization of cholesterol-based monomers typically proceeds through mechanisms such as free-radical polymerization, atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, or ring-opening polymerization, depending on the nature of the polymerizable group attached to the cholesterol moiety.

Role in the Formation of Ordered Mesophases and Supramolecular Scaffolds

This compound is a member of the homologous series of cholesteryl n-alkyl carbonates, which are known for their liquid crystalline properties. tandfonline.com These compounds are of interest for their ability to form cholesteric liquid crystal phases, which exhibit unique optical properties such as selective reflection of light. wikipedia.org

Investigation of Molecular Ordering within Liquid Crystalline Systems

This compound has been synthesized as part of the homologous series of cholesteryl methyl carbonate through cholesteryl eicosyl carbonate. tandfonline.com The synthesis is typically achieved through the reaction of cholesteryl chloroformate with the corresponding n-alkanol, in this case, n-pentanol (amyl alcohol).

The mesomorphic properties of this compound have been investigated, revealing its liquid crystalline nature. However, detailed studies of its molecular ordering are somewhat hampered by its thermal behavior. Specifically, it has been noted that for cholesteryl pentyl and hexyl carbonates, high freezing points can interfere with the observation of the cholesteric mesophases. tandfonline.com One study reported a melting point of 98°C and a clearing point of 102°C for cholesterol amyl carbonate. Upon cooling, it exhibited a blue color at 91°C, which transitioned to green-blue at 88°C before disappearing at 82°C. A light violet color was observed starting at 80°C, which disappeared at the solidification point of 75°C. This color play is characteristic of the cholesteric phase, where the helical pitch of the molecular arrangement is sensitive to temperature changes.

Table 1: Physical Properties of this compound

PropertyValueReference
Melting Point98 °C
Clearing Point102 °C
Mesophase Behavior on Cooling
Blue Color Appearance91 °C
Transition to Green-Blue88 °C
Disappearance of Green-Blue82 °C
Violet Color Appearance80 °C
Solidification Point75 °C

Strategies for Directing Cholesteric Texture Formation

Specific strategies for directing the cholesteric texture formation of pure this compound are not extensively detailed in the available literature. Generally, for cholesteric liquid crystals, the texture can be influenced by factors such as the substrate surface, cooling rates, and the application of external fields. For the homologous series of cholesteryl n-alkyl carbonates, a "platelet" texture has been observed, which in the lower members of the series, including the amyl carbonate, generally forms upon heating. tandfonline.com The high-temperature color band observed for cholesteryl amyl carbonate is monotropic, meaning it is only observed on cooling.

Development of Analytical Probes Incorporating this compound

Following a thorough review of the available scientific literature, no studies have been identified that describe the development or use of analytical probes incorporating this compound.

Synthesis of Labeled Cholesteryl Carbonate Analogues

The synthesis of labeled cholesteryl carbonate analogues is essential for tracking and probing their interactions within complex material systems. These analogues can be isotopically labeled for nuclear magnetic resonance (NMR) studies or tagged with fluorescent markers for optical imaging techniques. The general synthetic approach often involves the reaction of cholesteryl chloroformate with a corresponding labeled alcohol or the use of a labeled cholesterol precursor.

Isotopically Labeled Analogues: The introduction of stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) into the this compound structure allows for detailed investigation of its dynamics and conformation without significantly altering its chemical properties. For instance, ¹³C-labeling of the carbonate carbonyl group or specific positions on the cholesterol ring can provide site-specific information when analyzed by NMR spectroscopy. nih.gov The synthesis can be adapted from established methods for other cholesteryl esters, where a ¹³C-labeled precursor is used in the esterification or carbonation reaction. nih.gov

A common strategy for synthesizing cholesteryl carbonates involves the reaction of cholesteryl chloroformate with the desired alcohol in the presence of a base like pyridine (B92270). bohrium.com To create an isotopically labeled analogue of this compound, one could use a labeled n-amyl alcohol or a labeled cholesteryl chloroformate. For example, reacting cholesteryl chloroformate with [1-¹³C]-n-pentanol would yield this compound with a ¹³C label on the amyl chain side of the carbonate linkage.

Fluorescently Labeled Analogues: For visualization in materials or biological systems, fluorescent tags can be attached to the cholesterol moiety. A versatile method involves reacting cholesteryl chloroformate with a fluorescent molecule containing a reactive amine group, such as 4-amino-1,8-naphthalimide, to produce a fluorescently labeled cholesterol conjugate. nih.gov While this creates a carbamate (B1207046) linkage rather than a carbonate, the principle of using a fluorescent probe with a reactive group that can be coupled to a cholesterol derivative is a key strategy. To create a fluorescent analogue more closely resembling this compound, a fluorescent tag could be incorporated into the amyl group, though this is synthetically more challenging. A more direct approach is the use of intrinsically fluorescent cholesterol mimics like dehydroergosterol (B162513) (DHE), which can be chemically modified to include a carbonate chain. nih.gov

Table 1: Strategies for the Synthesis of Labeled Cholesteryl Carbonate Analogues

Label Type Precursor 1 Precursor 2 Key Reaction Resulting Labeled Compound
Isotopic (¹³C) Cholesteryl chloroformate [1-¹³C]-n-pentanol Carbonation Cholesterol n-amyl [¹³C]-carbonate
Isotopic (¹³C) [4-¹³C]-Cholesterol n-Amyl chloroformate Carbonation [4-¹³C]-Cholesterol n-amyl carbonate
Isotopic (²H) Deuterated Cholesterol n-Amyl chloroformate Carbonation Deuterated this compound
Fluorescent Cholesteryl chloroformate Amino-functionalized fluorophore Carbamate formation Fluorescent cholesteryl carbamate analogue

Methodologies for Studying Molecular Interactions with Probes

A variety of sophisticated methodologies are employed to study the molecular interactions of this compound and its labeled analogues within advanced materials. These techniques provide insights into the molecular organization, dynamics, and phase behavior of the materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure and dynamics of cholesteryl carbonates in different phases. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. cambridge.org For instance, the chemical shift of the carbonate carbonyl carbon is sensitive to the local electronic environment and can indicate changes in intermolecular interactions. cambridge.org In solid-state NMR studies of isotopically labeled analogues, it is possible to determine the orientation and mobility of specific molecular segments, which is crucial for understanding the packing in liquid crystalline phases.

Fluorescence Spectroscopy: This technique is particularly useful for studying the behavior of fluorescently labeled cholesterol analogues. By monitoring changes in the fluorescence properties, such as emission wavelength, intensity, and anisotropy, information about the local environment and mobility of the probe can be obtained. nih.govcore.ac.uk For example, the fluorescence of a probe incorporated into a liquid crystal matrix can reveal details about the phase transitions and the ordering of the system. nih.gov Time-resolved fluorescence anisotropy measurements can provide quantitative data on the rotational dynamics of the cholesterol analogue within the material. core.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations offer a computational approach to understanding the molecular interactions of this compound at an atomistic level. rsc.orgnih.gov By simulating the movement of each atom over time, researchers can predict the self-assembly behavior, conformational preferences, and interactions with other molecules in the material. rsc.org For cholesteryl esters, MD simulations have been used to study their conformation at interfaces, such as in lipid bilayers, where they can adopt a "horseshoe-like" conformation with the ester linkage near the aqueous phase. nih.gov These simulations can complement experimental data and provide a deeper understanding of the structure-property relationships in materials containing this compound.

Table 2: Methodologies for Studying Molecular Interactions of Cholesteryl Carbonate Probes

Methodology Type of Probe Information Obtained Application in Materials Research
Nuclear Magnetic Resonance (NMR) Isotopically Labeled (¹³C, ²H) Molecular structure, conformation, dynamics, and orientation. nih.govcambridge.org Characterization of liquid crystalline phases and polymer matrices.
Fluorescence Spectroscopy Fluorescently Labeled Local environment polarity, molecular mobility, and phase transitions. nih.govcore.ac.uk Probing the micro-organization of self-assembled structures and membranes.
Molecular Dynamics (MD) Simulations Computational Model Atomistic details of molecular interactions, self-assembly, and dynamics. rsc.orgnih.gov Predicting material properties and guiding the design of new materials.

Future Directions and Emerging Research Avenues for Cholesterol N Amyl Carbonate

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of cholesteryl esters and carbonates is well-established, but there is always a drive for more efficient, selective, and environmentally friendly methods. nih.govnih.gov Traditionally, cholesteryl carbonates are synthesized by reacting cholesteryl chloroformate with an appropriate alcohol. orientjchem.orgresearchgate.nettandfonline.com A recent approach for synthesizing cholesteryl esters involves a microwave-assisted cross-coupling of cholesterol with aroyl chlorides using a palladium catalyst, a method that could be adapted for carbonate synthesis. nih.gov

Future research should focus on exploring novel catalytic systems that offer milder reaction conditions and higher yields for the synthesis of cholesterol n-amyl carbonate. Organocatalysis, for instance, using 4-dimethylaminopyridine (B28879) (DMAP), has been shown to significantly reduce reaction times for the synthesis of other cholesteryl carbamates. orientjchem.org The development of solvent-free methods, as demonstrated in the synthesis of phytosterol esters using 4-dodecylbenzenesulfonic acid (DBSA), presents another green chemistry angle. rsc.org Such methods reduce environmental impact and can simplify product purification. rsc.org A systematic investigation into various catalysts could identify optimal conditions for producing this compound with high purity and efficiency.

Catalyst SystemProposed Reaction TypePotential AdvantagesRelevant Findings for Analogs
PdCl₂(dᵗbpf) Complex Microwave-assisted Cross-CouplingRapid reaction times, good to high yields for bulky esters.Successful synthesis of various cholesterol esters from cholesterol and aroyl chlorides. nih.gov
4-Dimethylaminopyridine (DMAP) OrganocatalysisReduced reaction times (e.g., from 24h to 12h), mild conditions.Effective for a diverse range of cholesteryl carbamate (B1207046) derivatives. orientjchem.org
4-Dodecylbenzenesulfonic Acid (DBSA) Solvent-Free EsterificationEnvironmentally friendly, no extra organic solvents or water removal needed, mild temperature (60°C).Achieved >95% conversion for phytosterol linoleic acid esters. rsc.org
Zinc Acetate Lewis Acid CatalysisEfficient for protecting various alcohols, generally applicable.Used for efficient O-tert-butoxycarbonylation of alcohols. organic-chemistry.org
Enzymatic (e.g., Lipase) BiocatalysisHigh selectivity, mild conditions, environmentally benign.Commonly used for esterification but less so for carbonates; an area for exploration. creative-proteomics.com

Advanced Computational Approaches for Predictive Modeling

Computational modeling is a powerful tool for understanding complex molecular systems before engaging in extensive experimental work. acs.orgmdpi.com For this compound, molecular dynamics (MD) and density functional theory (DFT) simulations can provide profound insights into its physicochemical properties. MD simulations can predict how the molecule will behave in different environments, such as in various solvents or as part of a lipid bilayer, revealing information about its conformation, orientation, and dynamic behavior. arxiv.orgrsc.org This is crucial for predicting its liquid crystalline phases and its potential interactions within biological membranes. arxiv.orgacs.org

DFT calculations can be employed to determine the molecule's electronic structure, preferred geometric conformations, and vibrational frequencies, which can aid in the interpretation of experimental spectroscopic data (e.g., IR and Raman). mdpi.com Such computational studies can model the self-assembly process, predicting how individual molecules of this compound might aggregate and organize into larger supramolecular structures. arxiv.orgnih.gov This predictive capability can guide the rational design of experiments aimed at creating new materials.

Computational MethodPredictive Goal for this compoundKey Parameters to Model
All-Atom Molecular Dynamics (AA-MD) Predict liquid crystalline phase behavior and interaction with lipid membranes.Area per molecule, bilayer thickness, tilt modulus, lateral diffusion, order parameters. arxiv.orgacs.org
Coarse-Grained Molecular Dynamics (CG-MD) Simulate large-scale self-assembly into mesophases (e.g., micelles, vesicles).Intermolecular interaction potentials, system temperature, concentration. nih.gov
Density Functional Theory (DFT) Determine ground-state geometry, electronic properties, and vibrational spectra.Electron density, molecular orbitals (HOMO/LUMO), bond lengths/angles, IR/Raman frequencies. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Model the reaction mechanism of its synthesis with high accuracy.Transition state energies, activation barriers, reaction coordinates.

Integration of this compound into Multi-Component Self-Assembling Architectures

The self-assembly of cholesterol derivatives is a cornerstone of their application in materials science, leading to structures like liquid crystals, organogels, vesicles, and nanofibers. researchgate.netresearchgate.net The unique structure of this compound, with its rigid steroidal core and flexible alkyl chain, makes it an excellent candidate for integration into multi-component systems where its properties can be synergistically combined with other molecules. acs.org

Future research should explore the co-assembly of this compound with other functional molecules, such as other liquid crystals, polymers, or nanoparticles. uab.cat For example, incorporating it into block copolymer systems could lead to the formation of micelles or vesicles with a cholesteric liquid crystal core, potentially useful for encapsulation and controlled release applications. researchgate.net The n-amyl chain provides a degree of flexibility that can influence the packing parameter and, consequently, the morphology of the resulting self-assembled structures. pnas.org Its ability to form stable, ordered structures in combination with ionic surfactants could also be explored for creating novel colloidal nanostructures like "quatsomes". uab.cat

Development of Methodologies for In Situ Mechanistic Studies

Understanding the mechanisms of both the formation and the self-assembly of this compound is key to controlling its final properties. The development of methodologies for in situ studies allows researchers to observe these processes in real-time. Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy can monitor the progress of a chemical reaction, providing insights into the kinetics and the formation of transient intermediates during synthesis. researchgate.nettum.de

For studying self-assembly, in situ X-ray scattering or neutron scattering could reveal the evolution of ordered structures as a function of temperature or concentration. pnas.org Cryo-electron microscopy could provide snapshots of the assembled architectures at various stages of their formation. Applying these advanced analytical techniques would move beyond simple pre- and post-characterization, offering a dynamic picture of how this compound molecules organize and how this process can be influenced by external stimuli. This detailed mechanistic understanding is crucial for the rational design and optimization of materials based on this compound. sci-hub.seacs.org

Application of Machine Learning to Predict Reactivity and Self-Assembly Behavior

Machine learning (ML) is rapidly becoming an indispensable tool in chemistry and materials science for predicting molecular properties and reaction outcomes from large datasets. mit.eduaimlic.com For this compound, ML models could be developed to address two key challenges: predicting its synthetic accessibility and its self-assembly behavior. chemrxiv.org

By training an algorithm on a large dataset of known reactions involving cholesterol and its derivatives, an ML model could predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield and purity of this compound. mdpi.comresearchgate.net Furthermore, ML models can predict the self-assembly behavior of amphiphilic molecules based on their chemical structures. oup.comrsc.orgrsc.org By inputting molecular descriptors of this compound and related compounds, a trained model could predict its critical packing parameter, and thus whether it is likely to form micelles, vesicles, or other nanostructures. rsc.orgacs.org This predictive power can significantly accelerate the discovery and optimization cycle for new functional materials, reducing the need for extensive trial-and-error experimentation. mit.edunih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.